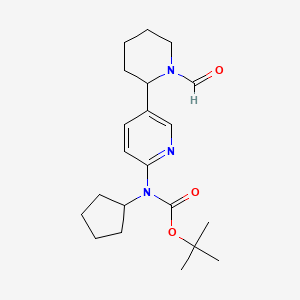
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group, a cyclopentyl substituent, and a 1-formylpiperidin-2-yl moiety. The pyridine core serves as a central scaffold, enabling interactions with biological targets or coordination in metal complexes. The compound’s structural complexity arises from its hybrid heterocyclic system, combining aromatic (pyridine) and alicyclic (piperidine, cyclopentyl) components.
Properties
Molecular Formula |
C21H31N3O3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)24(17-8-4-5-9-17)19-12-11-16(14-22-19)18-10-6-7-13-23(18)15-25/h11-12,14-15,17-18H,4-10,13H2,1-3H3 |
InChI Key |
WBNYGDNFZHQTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The formyl group on piperidine may participate in covalent interactions, unlike the unmodified piperazinyl group in .
Core Heterocycle : Pyridine derivatives (target compound, ) exhibit distinct electronic properties compared to pyrimidine-based analogs (e.g., ), influencing binding affinity and synthetic accessibility.
Functionalization: Amino and nitro groups in enable redox-driven transformations (e.g., nitro reduction to amine), a feature absent in the target compound but critical for prodrug activation .
Biological Activity
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate , also known by its CAS number 1352522-32-7 , is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This compound features a unique structural configuration that may confer specific biological activities. This article aims to explore the biological activity of this compound based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.5 g/mol . The compound features a tert-butyl group, a cyclopentyl moiety, and a pyridine ring substituted with a formylpiperidine group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O3 |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 1352522-32-7 |
| Purity | Min. 95% |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the piperidine and pyridine rings suggests potential activity as a ligand for certain receptors, possibly influencing central nervous system functions.
Case Study 1: Neuropharmacological Effects
A study investigating the effects of pyridine derivatives on anxiety-related behaviors found that certain compounds significantly reduced anxiety in animal models. The structural similarity to this compound suggests it may possess similar anxiolytic properties.
Case Study 2: Antimicrobial Testing
In vitro testing of related carbamate compounds revealed notable antibacterial activity against Gram-positive bacteria. These findings imply that this compound could be explored for its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


